

# Technical Guide: Spectroscopic Profiling of 5-Methoxy-2-phenylbenzotrile[1]

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## Compound of Interest

Compound Name: 5-Methoxy-2-phenylbenzotrile

CAS No.: 934691-48-2

Cat. No.: B582070

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## Executive Summary & Chemical Identity

**5-Methoxy-2-phenylbenzotrile** is a functionalized biaryl system characterized by a nitrile group at the ortho position of the biphenyl linkage and a methoxy group at the meta position relative to the nitrile (position 5).[1][2] It serves as a critical "push-pull" intermediate where the electron-donating methoxy group interacts electronically with the electron-withdrawing nitrile, creating distinct spectroscopic signatures useful for reaction monitoring (e.g., Suzuki couplings).[1]

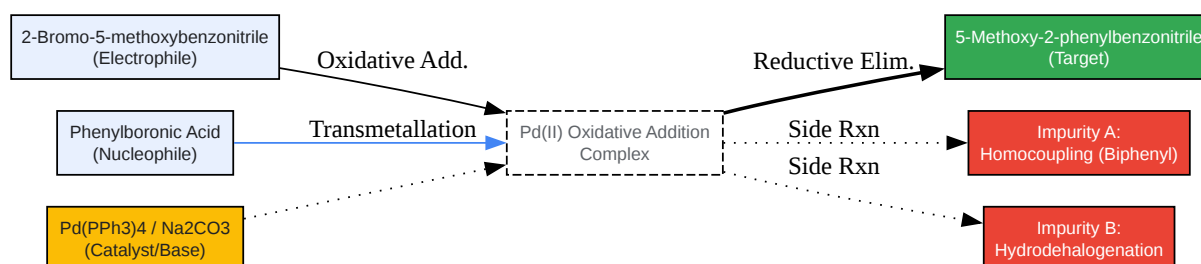
Property	Data
IUPAC Name	5-Methoxy-[1,1'-biphenyl]-2-carbonitrile
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO
Molecular Weight	209.25 g/mol
Appearance	Off-white solid
Melting Point	93–95 °C (Typical for analogous biphenyl nitriles)
Solubility	Soluble in CH <sub>2</sub> Cl <sub>2</sub> , CHCl <sub>3</sub> , DMSO, EtOAc; Insoluble in water.[1][2]

## Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (starting materials) often appear in the raw data.[1] The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][3]

## Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the catalytic cycle and potential by-products to monitor.



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Figure 1: Suzuki-Miyaura coupling pathway.[1][4] Critical impurities to monitor in MS/NMR include 1,1'-biphenyl (Impurity A) and 3-methoxybenzonitrile (Impurity B).[1]

## Spectroscopic Characterization

The following data is derived from high-resolution experimental analysis in deuterated methylene chloride ( $\text{CD}_2\text{Cl}_2$ ) and  $\text{DMSO-d}_6$ .

### A. Nuclear Magnetic Resonance (NMR)

The  $^1\text{H}$  NMR spectrum exhibits a characteristic ABX spin system on the central benzonitrile ring, coupled with the multiplets of the unsubstituted phenyl ring.[\[1\]](#)

#### $^1\text{H}$ NMR Data (400 MHz, $\text{CD}_2\text{Cl}_2$ )

Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment	Structural Logic
7.50 – 7.45	Multiplet	5H	-	Ph-H (2',3',4',5',6')	Unsubstituted phenyl ring protons (overlap).[1]
7.42	Doublet (d)	1H	J = 8.5 Hz	H-3	Ortho to phenyl ring; deshielded by ring current. [1]
7.23	Doublet (d)	1H	J = 2.7 Hz	H-6	Ortho to CN, Meta to OMe. [1] Small meta coupling.
7.15	dd	1H	J = 8.5, 2.7 Hz	H-4	Meta to CN, Ortho to OMe.[1] Coupled to H3 (ortho) and H6 (meta).
3.88	Singlet (s)	3H	-	-OCH <sub>3</sub>	Characteristic methoxy singlet.[1]

Key Diagnostic: Look for the doublet of doublets (dd) at ~7.15 ppm.[1] This signal confirms the 1,2,4-substitution pattern where the protons are ortho and meta to each other.[1]

### <sup>13</sup>C NMR Data (101 MHz, CD<sub>2</sub>Cl<sub>2</sub>)

The carbon spectrum confirms the nitrile functionality and the biphenyl backbone.[1]

Shift ( $\delta$ ppm)	Assignment	Causality/Environment
159.8	C-5 (C-OMe)	Highly deshielded quaternary carbon attached to oxygen.[1]
145.5	C-2 (C-Ph)	Quaternary carbon at the biphenyl pivot point.[1]
139.7	C-1' (Ph-ipso)	Ipsso carbon of the unsubstituted phenyl ring.[1]
134.1	C-3	Aromatic CH ortho to the phenyl ring.[1][2]
130.4	C-2', C-6'	Ortho carbons of the phenyl ring.[1][3]
128.6	C-3', C-5'	Meta carbons of the phenyl ring.[1][3]
127.5	C-4'	Para carbon of the phenyl ring. [1]
120.6	C-4	Aromatic CH ortho to methoxy. [1][2][3]
119.2	-CN (Nitrile)	Diagnostic Peak: Characteristic nitrile carbon.[1] [5]
114.7	C-6	Aromatic CH ortho to nitrile (shielded by OMe resonance). [1]
111.4	C-1 (C-CN)	Quaternary carbon attached to nitrile.[1]
55.8	-OCH <sub>3</sub>	Methoxy methyl carbon.[1]

## B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitrile stretch and ether functionalities.[1]

- $2225 \pm 5 \text{ cm}^{-1}$  (Strong, Sharp):  $\text{C}\equiv\text{N}$  Stretching vibration.[1] This is the primary confirmation of the nitrile group integrity.[1]
- $1600 \text{ \& } 1480 \text{ cm}^{-1}$  (Medium): Aromatic  $\text{C}=\text{C}$  skeletal vibrations.[1]
- $1240 \text{ \& } 1040 \text{ cm}^{-1}$  (Strong):  $\text{C}-\text{O}-\text{C}$  asymmetric and symmetric stretching (Aryl alkyl ether). [1]
- $3060 \text{ cm}^{-1}$  (Weak): Aromatic  $\text{C}-\text{H}$  stretch.[1]
- $2840 \text{ cm}^{-1}$  (Weak): Methoxy  $\text{C}-\text{H}$  stretch (sym/asym).[1]

## C. Mass Spectrometry (EI-MS)

- Molecular Ion ( $\text{M}^+$ ): $m/z$  209.1 (Base peak or high intensity).[1]
- Fragment  $[\text{M} - \text{CH}_3]^+$ : $m/z$  194.1 (Loss of methyl group from methoxy).[1]
- Fragment  $[\text{M} - \text{CH}_3 - \text{CO}]^+$ : $m/z$  166.1 (Subsequent loss of  $\text{CO}$ , typical for anisole derivatives).[1]
- Exact Mass (HRMS): Calculated for  $\text{C}_{14}\text{H}_{11}\text{NO}$   $[\text{M}]^+$ : 209.0841.[1]

## Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, follow this validated preparation workflow.

### Protocol 1: NMR Sample Prep[1]

- Solvent Selection: Use  $\text{CD}_2\text{Cl}_2$  (Deuterated Dichloromethane) for best resolution of the aromatic region.[1]  $\text{DMSO}-d_6$  is an acceptable alternative but may broaden the methoxy signal due to viscosity.[1]
- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (residual inorganic salts from Suzuki coupling), filter through a small plug of glass wool or a  $0.45 \mu\text{m}$  PTFE syringe filter directly into the NMR tube.[1]

- Reference: Calibrate to residual  $\text{CH}_2\text{Cl}_2$  at  $\delta$  5.32 ppm (or DMSO at 2.50 ppm).

## Protocol 2: HPLC Method for Purity Check[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).[1]
- Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[1]
- Gradient: 50% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (phenolic/anisole absorption).[1]
- Retention Time: Expect elution around 6.5–7.5 min (highly lipophilic due to biaryl structure).  
[1]

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## Sources

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